molecular formula C16H21N3O3 B11373197 N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide

Cat. No.: B11373197
M. Wt: 303.36 g/mol
InChI Key: SPXPROHELCMNIW-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a propoxyphenyl group and an oxadiazole ring, making it a subject of interest for researchers in medicinal chemistry, agriculture, and material science.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide

InChI

InChI=1S/C16H21N3O3/c1-3-5-6-14(20)17-16-15(18-22-19-16)12-7-9-13(10-8-12)21-11-4-2/h7-10H,3-6,11H2,1-2H3,(H,17,19,20)

InChI Key

SPXPROHELCMNIW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide typically involves the reaction of 4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-amine with pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide has shown potential in various scientific research applications:

    Medicinal Chemistry: It has been studied for its anticancer properties, particularly its ability to inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and cell division.

    Agriculture: The compound has been explored as a herbicide, inhibiting the activity of acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.

    Material Science: It can be used as a building block for the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide involves the inhibition of specific enzymes or proteins. In cancer cells, it inhibits topoisomerase II, leading to the disruption of DNA replication and cell division, ultimately inducing apoptosis (programmed cell death). In plants, it inhibits acetolactate synthase, causing stunted growth and chlorosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is unique due to its specific combination of the propoxyphenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit both topoisomerase II and acetolactate synthase makes it a versatile compound for research in multiple fields.

Biological Activity

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₁N₃O₂
  • Molecular Weight : 287.36 g/mol
  • IUPAC Name : this compound

The compound features a unique oxadiazole ring linked to a pentanamide group and a propoxyphenyl substituent, which may influence its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, studies suggest it may inhibit acetyl-CoA carboxylase (ACC), which is crucial in lipid metabolism and a target for obesity treatments .
  • Antioxidant Activity : Similar oxadiazole derivatives have demonstrated antioxidant properties, suggesting that this compound may also scavenge free radicals and reduce oxidative stress .
  • Antimicrobial and Antiviral Properties : Preliminary investigations indicate that it could possess antimicrobial and antiviral activities, making it a candidate for further development in infectious disease treatment.

Anticancer Activity

Recent studies have explored the anticancer potential of oxadiazole derivatives. For example:

  • Cell Line Studies : In vitro tests on pancreatic cancer cell lines (PANC-1) have shown that compounds with similar structures can induce apoptosis and inhibit cancer cell proliferation . While specific data on this compound is limited, its structural analogs exhibit promising anticancer effects.

Enzyme Inhibition Studies

The enzyme inhibitory effects of related compounds have been documented:

Compound NameTarget EnzymeInhibition TypeReference
HppoGlucosidaseCompetitive
ACC InhibitorACCNon-competitive

These findings suggest that this compound may share similar inhibitory profiles.

Case Studies and Research Findings

  • Oxadiazole Derivatives in Cancer Research :
    • A study focusing on various oxadiazole derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways. This suggests that this compound could be investigated for similar effects .
  • Antioxidant Properties :
    • Research on related compounds demonstrated significant antioxidant activity through various assays (e.g., CUPRAC). This positions this compound as a potential candidate for further antioxidant studies .

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